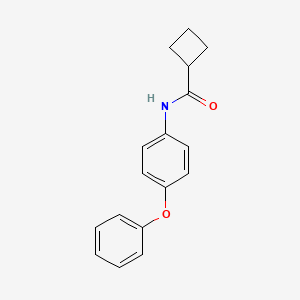![molecular formula C10H13NOS B5697092 2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5697092.png)
2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one, also known as TTA-5, is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. It is a bicyclic compound that contains both a thieno and an azocinone ring, and its unique structure has led to its investigation as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in inflammation. 2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have analgesic effects and has been investigated for its potential use in the treatment of pain. It has also been shown to have antioxidant properties and has been investigated for its potential use in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental settings.
Direcciones Futuras
There are a number of future directions for research on 2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one. One area of interest is its potential use in the treatment of various inflammatory diseases. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in various disease models. Additionally, 2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been investigated for its potential use in the treatment of pain and oxidative stress-related diseases, and further studies are needed to determine its potential in these areas. Finally, 2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been shown to have potential as a lead compound for the development of new therapeutic agents, and further studies are needed to explore this potential.
Métodos De Síntesis
The synthesis of 2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one can be achieved through a variety of methods, including the reaction of 2-aminothiophene with ethyl 2-bromoacetate, followed by cyclization with sodium hydride. Another method involves the reaction of 2-aminothiophene with 3-chloro-2-methylpropene, followed by cyclization with sodium hydride. These methods have been extensively studied and have been shown to yield high purity 2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one.
Aplicaciones Científicas De Investigación
2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been investigated for its potential use in various scientific research applications. One area of interest is its use as a potential therapeutic agent for the treatment of various diseases. 2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-methyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-7-6-8-9(13-7)4-2-3-5-10(12)11-8/h6H,2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFJRPRJXWICAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)CCCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5736191 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

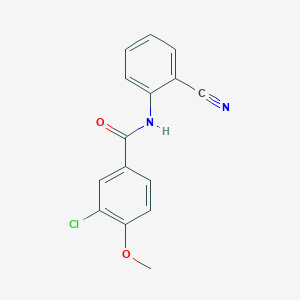
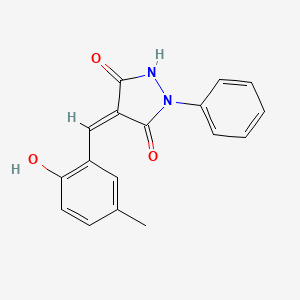
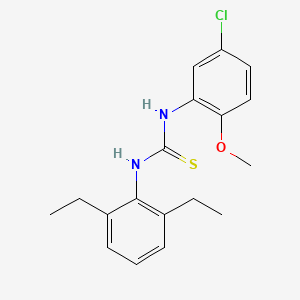
![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)

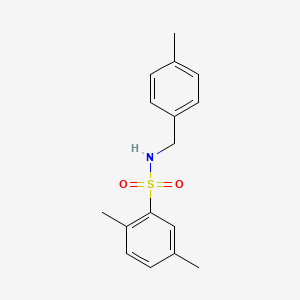

![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
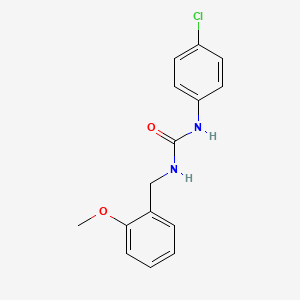
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5697102.png)
![2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5697123.png)
